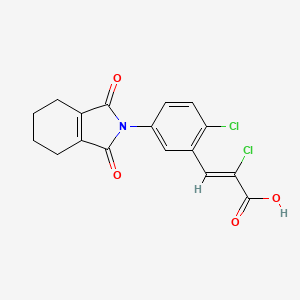
Ammonium acetate-d7
説明
Synthesis Analysis The synthesis of TRIS(TETRAMETHYLCYCLOPENTADIENYL)NEODYMIUM and related neodymium complexes involves complex chemical procedures that yield compounds with specific molecular structures and coordination environments. For instance, neodymium complexes such as tris(dipivaloylmethanato)neodymium(III) and its analogs are synthesized through processes that involve the coordination of neodymium with various ligands, showing a range of molecular symmetries and bond distances that are critical for their properties and potential applications (Girichev et al., 2006).
Molecular Structure Analysis The molecular structure of neodymium complexes is characterized by specific coordination geometries and bond distances. The study by Girichev et al. (2006) on tris(dipivaloylmethanato)neodymium(III) revealed a D3 molecular symmetry with notable bond distances and angles, highlighting the structural uniqueness of these complexes. Similarly, the structure of triaquatris[tetraoxorhenato(VII)]neodymium(III) exemplifies the coordination of neodymium ions with water molecules and tetraoxorhenate(VII) anions, forming a tricapped trigonal prism coordination polyhedron (G. Reiss, 2001).
Chemical Reactions and Properties Neodymium complexes participate in a variety of chemical reactions, leading to the formation of compounds with diverse properties. For example, the synthesis and thermal transformation of a neodymium(III) complex to non-centrosymmetric oxosulfate Nd2O2SO4 demonstrate the reactivity of neodymium complexes under specific conditions, resulting in materials with distinct crystal structures and potentially useful properties (N. N. Golovnev et al., 2015).
Physical Properties Analysis The physical properties of TRIS(TETRAMETHYLCYCLOPENTADIENYL)NEODYMIUM complexes are closely related to their molecular structures. The linear dichroism observed in tris(η5-tetramethylcyclopentadienyl)neodymium(III) highlights the relationship between molecular symmetry and optical properties, indicating the potential for applications in materials science and optical technologies (Hanns-Dieter Amberger & H. Reddmann, 2007).
Chemical Properties Analysis The chemical properties of neodymium complexes, such as their reactivity and interaction with other compounds, are integral to their applications. The homogeneous liquid-liquid extraction of neodymium(III) using choline hexafluoroacetylacetonate in the ionic liquid choline bis(trifluoromethylsulfonyl)imide exemplifies the chemical behavior of neodymium in non-conventional solvent systems, opening up new avenues for the separation and purification of rare earth elements (Bieke Onghena et al., 2014).
科学的研究の応用
Electrokinetic Remediation of Copper-Contaminated Soil : Ammonium acetate is used as an anolyte in the electrokinetic removal of copper from soil. High concentrations of ammonium acetate are needed to sustain electroosmotic flow and improve the efficiency of copper removal from contaminated soil (Chen, Yang, Wu, & Ton, 2011).
Clinical Applications of High-Performance Liquid Chromatography : Ammonium acetate serves as a general-purpose buffer for reversed-phase chromatography, simplifying systems and improving column selectivity and efficiency. It's effective in separating a wide range of clinically important compounds (Lim & Peters, 1984).
Treatment of Aqueous Ammonium Solutions by Reverse Osmosis : Cellulose acetate membranes are used in reverse osmosis treatment of aqueous ammonium solutions. This method efficiently removes ammonium, one of the most common nitrogenous pollutants in wastewater (Bódalo et al., 2005).
HPLC-ICP-MS Arsenic Speciation Methodology : In a novel method for arsenic speciation in urine, ammonium acetate is used, allowing for reproducible detection of various arsenic species, crucial for toxicological field studies (Rodríguez et al., 2021).
Extraction of Chitin from Shrimp Shells : Ammonium-based ionic liquids, including ammonium acetate, are utilized for the extraction of chitin from shrimp shells. These liquids play a significant role in selective extraction and conversion to chitosan, an important biopolymer (Tolesa, Gupta, & Lee, 2019).
Biogas Production from Anaerobic Digestion : Ammonium acetate influences the characteristics and efficiency of semi-continuous anaerobic digestion for biogas production from food waste. It helps in maintaining the balance of the microbial community essential for optimal biogas production (Su et al., 2015).
Metal Ion Speciation in Soils and Sediments : Ammonium acetate is used in extracting soils and sediments for speciation of metal ions. It's particularly effective in determining heavy metals in various soils, using methods like electrothermal atomic absorption spectrometry (Ure, Thomas, & Littlejohn, 1993).
Safety and Hazards
作用機序
Target of Action
Ammonium acetate-d7 is a deuterium-labeled form of ammonium acetate . It is primarily used as a stable isotope in various biochemical and proteomics research
Mode of Action
Ammonium acetate-d7 interacts with its targets by being incorporated into biochemical processes as a tracer . The deuterium atoms in the compound allow for its detection and quantification in various biochemical pathways. This enables researchers to track the compound’s movement and distribution within biological systems .
Biochemical Pathways
The specific biochemical pathways affected by ammonium acetate-d7 depend on the context of the research. As a tracer, it can be used to study a wide range of biochemical processes. For example, it has been used in the study of bile acid transformation by mammalian gut bacteria .
Pharmacokinetics
The incorporation of deuterium into drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles .
特性
InChI |
InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i1D3;/hD4 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFZMSVCRYTOJT-KYWLLVRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[2H].[2H]N([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679844 | |
| Record name | (~2~H_4_)Acetic acid--(~2~H_3_)ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium acetate-d7 | |
CAS RN |
194787-05-8 | |
| Record name | (~2~H_4_)Acetic acid--(~2~H_3_)ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium-d(4) acetate-d(3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




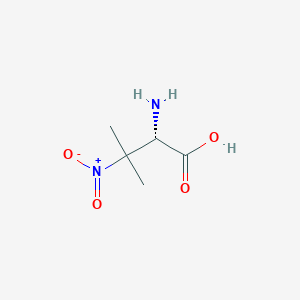

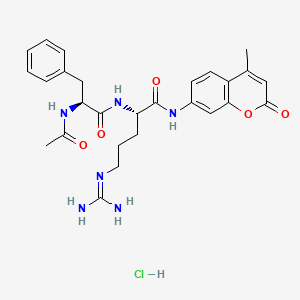
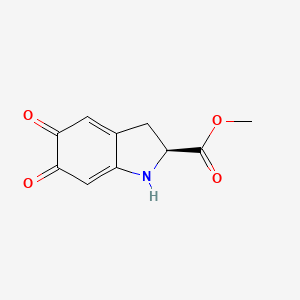
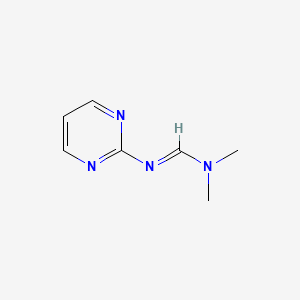
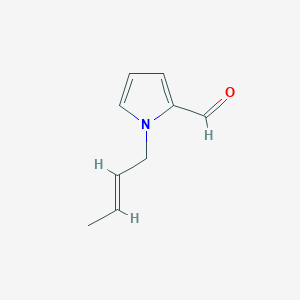
![2-[(6aR,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid](/img/structure/B1143143.png)
